

4,4-Dimethylcyclohexane-1-carboxylic acid prope

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,4-Dimethylcyclohexane-1-carboxylic acid
Cat. No.:	B1641907

An In-Depth Technical Guide to **4,4-Dimethylcyclohexane-1-carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **4,4-dimethylcyclohexane-1-carboxylic acid** (CAS No. 25186-27-0), a substituted cyclohexane. For chemists, and process development scientists, this document details the molecule's structural features, physicochemical properties, robust synthesis, and applications. Drawing upon established chemical principles and spectroscopic data, this guide serves as an authoritative resource, explaining the causality behind the compound's properties and its role in pharmaceuticals. Special emphasis is placed on its role as a key intermediate in the development of therapeutic agents, such as muscarinic receptor modulators.^[1]

Molecular Identity and Structure

4,4-Dimethylcyclohexane-1-carboxylic acid is a nine-carbon cycloalkane bearing a carboxylic acid functional group and a gem-dimethyl substitution pattern. However, the cyclohexane ring exists predominantly in a chair conformation, leading to cis and trans isomers based on the orientation of the methyl groups. The methyl groups prefer an equatorial position to minimize steric strain. Therefore, the trans isomer, with the carboxyl group in the equatorial position, is generally more stable.

Caption: 2D structure of the title compound.

Physicochemical Properties

The physical and chemical properties of **4,4-dimethylcyclohexane-1-carboxylic acid** are summarized below. These properties are critical for design and formulation strategies.

Property	Value	Reference
CAS Number	25186-27-0	[3]
Molecular Formula	C ₉ H ₁₆ O ₂	[3]
Molecular Weight	156.22 g/mol	[3]
Boiling Point	118 - 120 °C	Not specified, likely between 118-120 °C
XLogP3-AA	2.5	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
Appearance	White solid (typical for similar compounds)	General knowledge
Stability	Chemically stable under standard ambient conditions	General knowledge

Synthesis Methodologies

This compound can be reliably synthesized via several classic organic transformations. The choice of method depends on the availability of starting materials and the specific requirements of the synthesis. Some common methods are detailed below.

Method A: Carboxylation of a Grignard Reagent

This is a cornerstone C-C bond-forming reaction that is highly effective for creating carboxylic acids.^[4] The synthesis begins with the corresponding α -bromoalkane, which is converted to a highly nucleophilic Grignard reagent. This organometallic intermediate then attacks electrophilic carbon dioxide (often in the form of dry ice) to form a carboxylate salt. Finally, the salt is quenched with a strong acid to yield the final product.^[5]

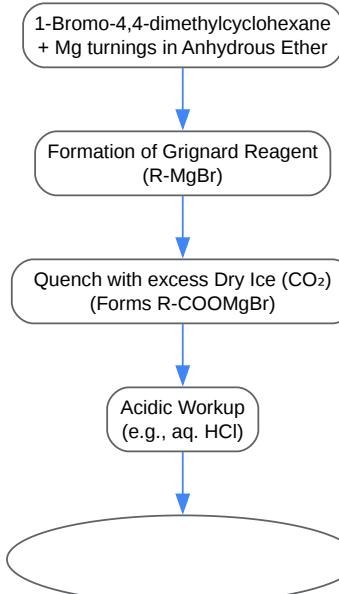


Fig. 2: Grignard Carboxylation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Grignard-based synthesis.

Experimental Protocol (Grignard Carboxylation):

- Apparatus Setup: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.
- Grignard Formation: In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). in anhydrous diethyl ether dropwise. The reaction is initiated with a small crystal of iodine if necessary. Maintain a gentle reflux until all the magnesium has reacted.
- Carboxylation: Cool the resulting grey Grignard solution in an ice/salt bath. Cautiously add crushed dry ice (CO_2) in small portions with vigorous stirring until the reaction is no longer exothermic.
- Workup: Once the mixture has warmed to room temperature, slowly add 1 M aqueous HCl to quench the reaction and dissolve the magnesium salt.
- Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry with Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization.

Method B: The Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful industrial method for synthesizing tertiary or sterically hindered carboxylic acids from alcohols or alkenes using concentrated sulfuric acid. 4,4-dimethylcyclohexanol, protonation by a superacid (e.g., H_2SO_4) facilitates the loss of water to form a stable tertiary carbocation. This electrophilic carbocation then reacts with carbon dioxide to form a highly reactive acylium ion, which is subsequently hydrolyzed during workup to furnish the carboxylic acid.^{[8][9]}

Experimental Protocol (Koch-Haaf Reaction):

- Reagent Preparation: In a high-pressure reactor suitable for handling corrosive acids and CO gas, cool concentrated sulfuric acid (96%, ~5 eq.) to 0°C.

- Carbon Monoxide Introduction: Pressurize the reactor with carbon monoxide (typically 50-100 atm).[7]
- Substrate Addition: Slowly add a solution of 4,4-dimethylcyclohexanol (1.0 eq.)[10] in a suitable solvent (or neat) to the stirred acid under CO press
- Reaction: Stir the mixture for several hours at room temperature or with gentle heating as required.
- Workup: Cautiously pour the reaction mixture over crushed ice. The carboxylic acid will often precipitate as a solid.
- Purification: Collect the solid by filtration. The crude product can be purified by dissolving it in an alkaline solution (e.g., aq. NaOH), washing with ac acidifying to precipitate the pure carboxylic acid, which is then filtered, washed with cold water, and dried.

Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections detail the expected spectral

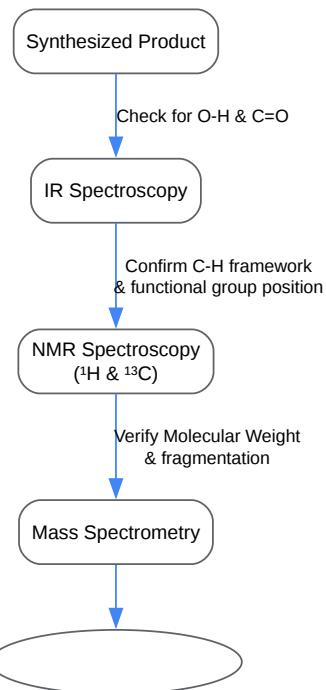


Fig. 3: Analytical Confirmation Workflow

[Click to download full resolution via product page](#)

Caption: Logical flow for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions are expected at:

- O-H Stretch: A very broad and strong absorption band from approximately 3300 cm^{-1} to 2500 cm^{-1} , resulting from the hydrogen-bonded dimer stru overlap with the C-H stretching region.[12]
- C-H Stretch: Aliphatic C-H stretching absorptions will appear as sharper peaks between 2950 cm^{-1} and 2850 cm^{-1} .[13]
- C=O Stretch: A strong, sharp absorption band between 1725 cm^{-1} and 1700 cm^{-1} , characteristic of a saturated carboxylic acid carbonyl group.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR:

- Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-13 ppm range.[14] This peak will disappear upon saponification.
- Cyclohexane Protons: The eight protons on the cyclohexane ring carbons (C2, C3, C5, C6) and the single proton at C1 will produce a series of complex multiplets.
- Methyl Protons (-CH₃): The six protons of the two methyl groups at C4 are chemically equivalent due to rotation and will produce a sharp singlet.
- A patent for a derivative containing this moiety reports multiplets for the ring protons between δ 0.86 and 1.62 ppm in DMSO-d₆.[1]

- ¹³C NMR:

- Carbonyl Carbon (-COOH): The carbonyl carbon is significantly deshielded and will appear in the δ 175-185 ppm region.[15]
- Quaternary Carbon (C4): The carbon atom bearing the two methyl groups will appear around δ 30-40 ppm. Quaternary carbons often show weak signals.
- Cyclohexane Carbons: The CH₂ carbons (C2, C3, C5, C6) and the CH carbon (C1) will resonate in the aliphatic region, typically between δ 20-50 ppm.
- Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 25-30 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns.

- Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 156.
- Key Fragments: Common fragmentation pathways for carboxylic acids include:

- Loss of -OH: A peak at m/z = 139 ([M-17]⁺).[18]
- Loss of -COOH: A peak at m/z = 111 ([M-45]⁺).[18]
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common.
- The fragmentation of the cyclohexane ring can also lead to a complex series of lower mass ions.[19]

Applications in Drug Discovery

4,4-Dimethylcyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry. Its rigid, non-planar structure provides a 3D scaffold for vectors for optimal interaction with biological targets. It has been explicitly cited in the patent literature as a key intermediate in the synthesis of novel compounds. It is currently under investigation for the treatment of schizophrenia and other neurological disorders.[1] The gem-dimethyl group can enhance metabolic stability.

Safety and Handling

4,4-Dimethylcyclohexane-1-carboxylic acid is classified as a hazardous substance.

- Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3] It is corrosive and should be handled with care.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
- Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Keep container tightly closed in a dry, well-ventilated place.

References

- Therapeutic compounds. (n.d.). Google Patents. Retrieved from <https://patents.google.com>.
- Crystalline [R- (R,R)]-2-(4-Fluorophenyl)- β , δ -dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi c₁ from <https://patents.google.com>.
- NMR Chemical Shifts. (n.d.). Retrieved from <https://www2.chem.uic.edu/chem344/Handouts/NMR%20Chemical%20Shifts.pdf>
- NMR Chemical Shifts. (n.d.). Retrieved from <https://www.chem.wisc.edu/chem344/Handouts/NMR%20Chemical%20Shifts.pdf>
- Koch reaction. (2023, December 2). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Koch_reaction

- Diagnostic product ions and fragmentation patterns for the cyclomysinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.).
- Koch-Haaf Carbonylation. (n.d.). Organic Chemistry Tutor. Retrieved from <https://www.organic-chemistry-tutor.com>.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_\(Barron\)/01%3A_N](https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_N)
- Koch Reaction. (n.d.). Retrieved from https://assets.cambridge.org/9788175/968295/excerpt/9788175968295_excerpt.pdf
- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from https://courses.chem.psu.edu/chem362/Experiments/PDFs_of_Spectro
- 4,4-dimethylcyclohexane-1-carboxylic acid (C9H16O2)**. (n.d.). PubChemLite. Retrieved from <https://pubchemlite.cheminfo.org/compounds/1392>
- 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743. (n.d.). PubChem. Retrieved from <https://pubchem.ncbi.nlm.nih.gov/compound/1392>
- IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved from <https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum>
- Show the fragmentations that give rise to the peaks at m/z 43, 57... (n.d.). Study Prep in Pearson+. Retrieved from <https://plus.pearson.com/course/1/products/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572/pages/urn:pearson:entity:b2a5a0f6-7b2c-47a2-9721-71e84a2b2572?cont2c13d7890b1e>
- Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate. (n.d.). Benchchem. Retrieved from <https://www.benchchem.com>
- 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_\(Vollhardt_and_Schore\)/13%3A_Nuclear_Magnetic_Re](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Re)
- Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (n.d.). Retrieved from <https://onlinelibrary.wiley.com/doi/10.1002/anie.202207001>
- The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from <https://www.thieme-connect.com/products/ebooks/lookinside/10.1613/9783131270000>
- mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from <https://www.chemguide.co.uk/analysis/masspec/fragment.html>
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from <https://www.organicdivision.com>.
- IR Absorption Table. (n.d.). Retrieved from <https://web.pdx.edu/~wamserc/CH331F99/IRTable.html>
- 1H-NMR - TCI Chemicals. (n.d.). Retrieved from https://www.tcichemicals.com/assets/brochure-master/global/en/43/M2492_1H-NMR_EN.pdf
- 4,4-Dimethylcyclohexanol | 932-01-4. (n.d.). Benchchem. Retrieved from <https://www.benchchem.com/product/932-01-4>
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from <https://www.organicdivision.com>.
- Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.05%3A_Preparing_Carboxylic_Acids)
- Evaluate the IR spectrum of the carboxylic acid. (2017, October 12). Chegg.com. Retrieved from <https://www.chegg.com/homework-help/questions/4-5-dimethyl-cyclohexene-1-2-dicarboxylic-ac-q29054942>
- 4, 4-Dimethylcyclohexanol, min 98%, 1 gram. (n.d.). Retrieved from <https://www.alfa.com>.
- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from <https://www.masterorganicchemistry.com/2018/12/13-c-nmr-how-many-signals>
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from <https://www.youtube.com/watch?v=JyfJyfJyfJy>
- Preparation for a cyclohexanecarboxylic acid derivative and intermediates. (n.d.). Google Patents. Retrieved from <https://patents.google.com/patent/US20180110001A1>
- CASPRE - 13C NMR Predictor. (n.d.).
Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Retrieved from <https://www.longdom.org/open-access/cis-trans-isomers-and-its-differences-in-properties>
- Cis/trans stereochemistry dictating pKa. (2016, July 22). Chemistry Stack Exchange. Retrieved from <https://chemistry.stackexchange.com/questions/10000/cis-trans-stereochemistry-dictating-pka>
- Cis-Trans Isomerism in Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved from https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/04%3A_Alkanes_and_Cycloalkanes/4.02%3A_Cis-Trans_Isomerism_in_Cycloalkanes
- Cis and Trans Isomers. (2018, April 24). YouTube. Retrieved from <https://www.youtube.com/watch?v=JyfJyfJyfJy>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
2. chemistry.stackexchange.com [chemistry.stackexchange.com]
3. 4,4-Dimethylcyclohexanecarboxylic acid | C9H16O2 | CID 13928743 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. chem.libretexts.org [chem.libretexts.org]
5. youtube.com [youtube.com]
6. pdf.benchchem.com [pdf.benchchem.com]
7. Koch reaction - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Solved Evaluate the IR spectrum of the carboxylic acid | Chegg.com [chegg.com]
- 12. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [4,4-Dimethylcyclohexane-1-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://dimethylcyclohexane-1-carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com